2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile
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Overview
Description
2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is a chemical compound with the molecular formula C13H9N3 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-methyl-1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile.
2-Phenylindole: Another indole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that combines an indole moiety with a malononitrile group, which is believed to enhance its pharmacological properties. The following sections detail the synthesis, biological activity, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves a Michael addition reaction , where an indole reacts with malononitrile. This reaction can be catalyzed under various conditions, including acid catalysis or ultrasound irradiation, which enhances yields and reduces reaction times. The general pathway includes:
- Formation of the Indole-Nucleophile : The nitrogen atom in the indole acts as a nucleophile.
- Nucleophilic Attack : The indole nitrogen attacks the electrophilic carbon of malononitrile.
- Product Formation : The desired product is formed through subsequent steps that stabilize the structure.
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities, including:
- Anti-inflammatory Effects : Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition can lead to reduced inflammation and pain.
- Antimicrobial Properties : Studies have shown that compounds similar to this compound display significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL .
- Antioxidant Activity : The presence of the malononitrile group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes and microbial resistance.
- Interaction with Biological Targets : It interacts with proteins and nucleic acids, potentially altering their function and leading to therapeutic effects.
- Synergistic Effects : Some studies indicate that this compound can enhance the efficacy of other antimicrobial agents when used in combination .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-[(5-methyl-1H-indol-3-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-9-2-3-13-12(4-9)11(8-16-13)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3 |
InChI Key |
NLMWZDMXIGLXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C#N)C#N |
Origin of Product |
United States |
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